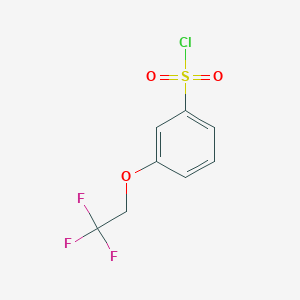

3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

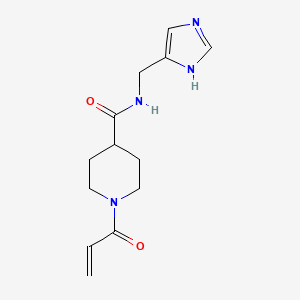

The compound “3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride” is a type of organosulfate featuring a trifluoroethoxy group attached to a benzene ring . Organosulfates are often used in organic synthesis due to their reactivity.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, the synthesis of fluorinated ethers has been achieved using s-triazene derived fluorinated reagents .Molecular Structure Analysis

The molecular structure of this compound likely consists of a benzene ring substituted with a sulfonyl chloride group and a 2,2,2-trifluoroethoxy group .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Palladium-Catalyzed Arylation: The compound is utilized in palladium-catalyzed desulfitative arylation, allowing for regioselective arylations of heteroarenes without cleavage of C–Br or C–I bonds, which is significant for developing bi(hetero)aryls (Skhiri et al., 2015).

Synthesis and Chemical Properties

- Role in Solvolysis Reactions: The rate constants and product selectivities of its solvolysis, particularly in aqueous alcohols, are a focus of study. This provides insights into the SN3–SN2 spectrum of reactions (Bentley et al., 2009).

- Building Block for Penoxsulam: It is a key component in the synthesis of penoxsulam, an herbicide, demonstrating its utility in agrichemical applications (Huang et al., 2019).

Solid-Phase Synthesis

- Preparation of Polymer-Supported Compounds: It is used in the preparation of polymer-supported 2-((amino/hydroxyl)ethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-iums, which are useful in generating complex fused heterocycles (Kočí & Krchňák, 2010).

Novel Compounds and Structures

- Synthesis of Chiral Compounds: It facilitates the synthesis of novel chiral compounds like 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate, which have applications in material science and molecular chemistry (Al–Douh, 2012).

Electronic Structure and Kinetics

- Kinetic Investigation: Studies focus on its kinetic properties, especially in substitution reactions in aqueous solutions, providing insights into the behavior of sterically hindered organic molecules (Rublova et al., 2017).

- Molecular-Electronic Structure Analysis: Research includes quantum-chemical calculations of the electronic structure and conformations of functional groups in arylsulfonyl halides, enhancing understanding of molecular interactions (Kislov et al., 2000).

Antibacterial Applications

- Antibacterial Agent Synthesis: It is used in the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides, which show potential as antibacterial agents (Rehman et al., 2016).

Wirkmechanismus

Target of Action

It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .

Mode of Action

The trifluoroethoxy group can increase metabolic stability and lipophilicity , which may influence how this compound interacts with its targets.

Biochemical Pathways

Fluorinated compounds can influence a variety of biochemical pathways due to their unique chemical properties .

Pharmacokinetics

The trifluoroethoxy group is known to increase metabolic stability and lipophilicity , which could potentially enhance the bioavailability of this compound.

Result of Action

Fluorinated compounds can have a variety of effects at the molecular and cellular level due to their unique chemical properties .

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-5-8(10,11)12/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYPCJRSPCKLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)